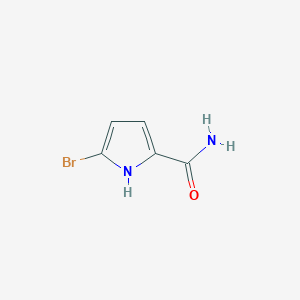

5-溴-1H-吡咯-2-甲酰胺

描述

5-Bromo-1H-pyrrole-2-carboxamide is a chemical compound that is part of a broader class of pyrrole derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities. Although the provided papers do not directly discuss 5-bromo-1H-pyrrole-2-carboxamide, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds, which can be informative for understanding the characteristics of 5-bromo-1H-pyrrole-2-carboxamide.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction, which is a method that can potentially be adapted for the synthesis of 5-bromo-1H-pyrrole-2-carboxamide . Additionally, the synthesis of condensed pyridones from o-bromoarylcarboxamides using palladium catalysis suggests a method that could be relevant for the synthesis of brominated pyrrole carboxamides . The one-pot synthesis of 5-oxopyrrolidine-2-carboxamides via a tandem Ugi condensation and intramolecular substitution also provides a potential synthetic route that could be explored for related pyrrole carboxamides .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was determined using IR, 1H NMR, and HRMS . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using FT-IR, 1H NMR, 13C NMR, and X-ray diffraction . These techniques would be essential for the structural analysis of 5-bromo-1H-pyrrole-2-carboxamide.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can vary depending on the substituents present on the pyrrole ring. The papers provided discuss various chemical reactions, such as the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines and the bromination of pyrazole derivatives . These reactions highlight the potential reactivity of brominated pyrrole compounds, which could include nucleophilic substitution reactions or further functionalization of the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrrole core. While the provided papers do not directly discuss the properties of 5-bromo-1H-pyrrole-2-carboxamide, they do provide insights into the properties of related compounds. For example, the crystal packing and hydrogen bonding patterns of a structurally related compound were analyzed, which can affect the compound's solid-state properties . Additionally, the introduction of bromine atoms in pyridine-3-carboxamides was found to affect the binding affinity for biological receptors, indicating that bromine substituents can significantly impact the biological properties of these compounds .

科学研究应用

区域选择性溴化技术

羰基取代基的吡咯的亲电溴化通常会导致 4-溴和 5-溴物种的混合物。然而,一种使用四丁基溴化铵 (TBABr3) 的技术已被证明主要产生 5-溴物种,突出了其在底物控制区域选择性溴化中的潜力 (Gao 等,2018)。

酶催化溴化

在特定的 pH 和温度条件下,由钒酸盐 (V) 依赖性溴过氧化物酶催化的使用过氧化氢和溴化钠,能够对取代的 1H-吡咯进行亲电芳香溴化。该方法已被用于在仿生条件下制备海洋天然产物 (Wischang & Hartung, 2011)。

吡咯生物碱天然产物的合成

已经开发了涉及 5-溴吡咯-2-羧酸酯和乙烯基氮丙啶的钯催化不对称环化过程。该方法对于吡咯生物碱天然产物的对映选择性合成具有重要意义 (Trost & Dong, 2007)。

衍生物的抗肿瘤活性

含有 2,4-二甲基-1H-吡咯-3-甲酰胺部分的 5-溴-7-氮杂吲哚啉-2-酮的衍生物对各种癌细胞系表现出显着的抗肿瘤效力。这突出了其作为癌症治疗研究候选者的潜力 (Zhang 等,2016)。

酰胺化反应

已经描述了一种涉及碱金属羧酸盐与胺直接偶联的方法来合成酰胺。该技术对于锂 5-溴-1H-吡咯-2-羧酸酯等化合物特别有价值,能够合成吡咯-2-氨基咪唑海洋生物碱的类似物 (Goodreid 等,2014)。

新型环加成反应

由 AgNTf2 催化的炔胺和未保护的异恶唑-5-胺之间的形式 [3 + 2] 环加成,能够产生功能化的 5-氨基-1H-吡咯-3-甲酰胺衍生物。该反应具有不寻常的 α-亚氨基银卡宾中间体 (Cao 等,2019)。

吡咯核的级联反应

涉及 Ugi 反应、碳环化和逆克莱森断裂的级联转化,提供了获得 1H-吡咯-2(5H)-酮核的方法。该过程对于合成 5-氧代-2,5-二氢-1H-吡咯-2-甲酰胺很有用 (Peshkov 等,2014)。

放射性标记

已经开发了一种方便的方法来进行 N-(2-氧代-5-苯基-2,3-二氢-1H-苯并[e][1,4]二氮杂卓-3-基)-1H-吡咯-2-甲酰胺-[羧基-14C] 的 14C 标记,展示了其在放射性标记中的潜力用于科学研究 (Saemian & Shirvani, 2012)。

功能化吡咯的合成

已经探索了 5-溴-1,1,1-三氟-4-甲氧基戊-3-烯-2-酮对伯脂肪胺的反应性,导致合成了一系列高度功能化的吡咯 (Zanatta 等,2021)。

抗菌剂

5-溴吲哚-2-甲酰胺已被合成并评估了对致病性革兰氏阴性菌的抗菌活性,显示出作为抗菌剂的显着潜力 (Mane 等,2018)。

安全和危害

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

属性

IUPAC Name |

5-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCIXLJBQZTUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439564 | |

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-pyrrole-2-carboxamide | |

CAS RN |

17543-94-1 | |

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)

![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)

![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)